molecular formula C8H10N2 B15204686 4',5'-Dihydro-3'H-1,2'-bipyrrole

4',5'-Dihydro-3'H-1,2'-bipyrrole

Cat. No.: B15204686
M. Wt: 134.18 g/mol
InChI Key: SIOINITXNIMRHU-UHFFFAOYSA-N
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Description

4',5'-Dihydro-3'H-1,2'-bipyrrole is a bicyclic organic compound featuring two fused pyrrole rings with partial saturation at the 4' and 5' positions. This structural modification distinguishes it from fully aromatic bipyrroles (e.g., 2,2′-bipyrrole or 3,3′-bipyrrole) and influences its electronic properties, reactivity, and stability.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrole

InChI

InChI=1S/C8H10N2/c1-2-7-10(6-1)8-4-3-5-9-8/h1-2,6-7H,3-5H2

InChI Key

SIOINITXNIMRHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)N2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bipyrrole Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Saturation Source/Origin Key Properties
4',5'-Dihydro-3'H-1,2'-bipyrrole C₈H₁₀N₂ 4',5'-dihydro saturation Synthetic/Not explicitly reported Reduced aromaticity, increased conformational flexibility
2,2′-Bipyrrole C₈H₆N₂ Fully aromatic Bacterial degradation of porphyrins Planar structure, π-conjugation
3,3′-Bipyrrole C₈H₆N₂ Fully aromatic Degradation product of Ni/VO porphyrins Twisted ground-state conformation
1,1′-Bipyrrole-2,2′,5,5′-tetraone C₈H₄N₂O₄ Oxo groups at 2,2′,5,5′ Bacterial activity High polarity, redox activity
Heptachloro-1'-methyl-1,2'-bipyrrole (Q1) C₉H₅Cl₇N₂ Halogenation at multiple positions Marine bioaccumulation Environmental persistence, toxicity

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